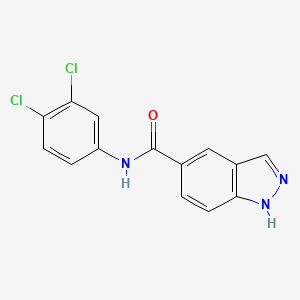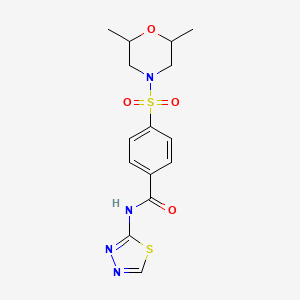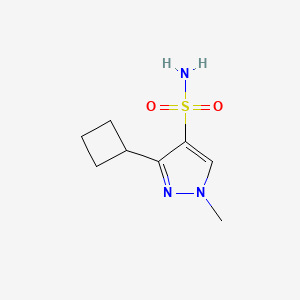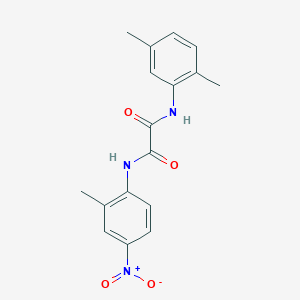
N1-(2,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N1-(2,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a specialized organic molecule that falls within the category of oxalamides. Oxalamides are compounds characterized by the presence of the oxalamide group, which consists of two amide groups connected by a carbonyl carbon. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related oxalamides has been explored through a novel one-pot synthetic approach. Specifically, the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been achieved via the classical Meinwald rearrangement and a new rearrangement sequence. This method is operationally simple and high yielding, providing a useful formula for both anthranilic acid derivatives and oxalamides . Although the exact synthesis of N1-(2,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is not detailed, the methodology described could potentially be adapted for its synthesis.
Molecular Structure Analysis
While the molecular structure of N1-(2,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is not directly reported, insights can be drawn from related compounds. For instance, the crystal structure of N-(3-nitrophenyl)cinnamamide, a compound with a nitrophenyl moiety similar to that in the oxalamide of interest, has been determined by single-crystal X-ray diffraction analysis. This compound crystallizes in the monoclinic space group P21/n, with specific unit cell dimensions and a volume of 1282.76 (15) Å^3 at 150 K . The structural analysis of such compounds is crucial for understanding their chemical behavior and potential interactions.
Chemical Reactions Analysis
The chemical reactivity of oxalamides, including the one , can be inferred from their functional groups. The presence of amide groups suggests that these compounds may undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. Additionally, the nitro group in the molecule could participate in various chemical reactions, including reduction to an amine or involvement in electrophilic aromatic substitution reactions. The specific reactivity patterns of N1-(2,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide would require further experimental investigation to elucidate.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamides are influenced by their molecular structure. The presence of multiple substituents on the aromatic rings, such as methyl and nitro groups, can affect the compound's solubility, melting point, and stability. The crystallographic analysis of related compounds provides valuable information about the solid-state properties, which can be correlated with their bulk physical properties. However, specific data on the physical and chemical properties of N1-(2,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide would require detailed experimental measurements .
Scientific Research Applications
Novel Synthetic Approaches
One study details a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides, highlighting an efficient synthetic pathway for the production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This method showcases the operational simplicity and high yields, offering a new formula for the synthesis of both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Catalytic Applications
Research on Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides revealed that specific oxalamide derivatives are highly effective ligands for copper-catalyzed coupling reactions. This study indicates the utility of these compounds in facilitating the synthesis of internal alkynes, demonstrating their significant role in organic synthesis and potential applications in materials science (Chen et al., 2023).
Environmental and Biological Applications
A computational and structural study on a newly synthesized sulfonamide molecule, derived from related nitroaniline and benzenesulfonamide compounds, provided insights into its potential environmental and biological applications. The study focused on the structural characterization, electronic properties, and interaction with biological targets, suggesting the relevance of such compounds in designing new molecules with specific environmental or biological activities (Murthy et al., 2018).
Antioxidant and Urease Inhibition Activities
Another study focused on the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, demonstrating their significant antioxidant activities and urease inhibition. This research underscores the potential of N1-(2,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide derivatives in pharmacological and biochemical applications, specifically in the development of antioxidants and enzyme inhibitors (Khan et al., 2010).
properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-(2-methyl-4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-10-4-5-11(2)15(8-10)19-17(22)16(21)18-14-7-6-13(20(23)24)9-12(14)3/h4-9H,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFOTXFOEHMESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2530224.png)
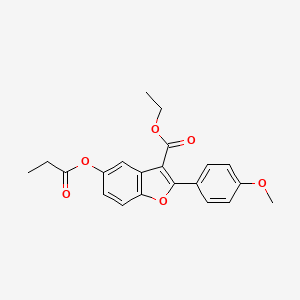
![N-(1,3-benzodioxol-5-ylmethyl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2530226.png)

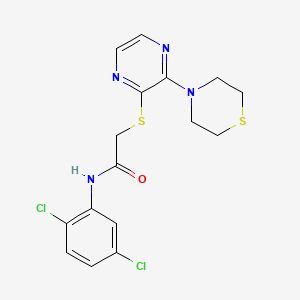
![Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2530232.png)
![(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530233.png)
![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2530238.png)
![Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2530239.png)
![2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2530242.png)

